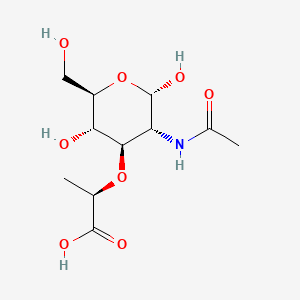

N-acetyl-alpha-muramic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLRQHMNZILYPY-MDMHTWEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61633-75-8 | |

| Record name | α-Muramic acid, N-acetyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61633-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-alpha-muramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061633758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-.ALPHA.-MURAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N0ZKC921 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolism of N Acetyl Alpha Muramic Acid

Cytoplasmic Pathway of Peptidoglycan Precursor Synthesis

The cytoplasmic stage of peptidoglycan biosynthesis involves a series of enzymatic reactions that convert the central metabolic intermediate, fructose-6-phosphate (B1210287), into the nucleotide-activated precursors required for cell wall construction. nih.govsemanticscholar.org This process can be divided into two main phases: the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) and its subsequent conversion into UDP-N-acetyl-alpha-muramic acid (UDP-MurNAc). oup.comnih.gov

The synthesis of UDP-GlcNAc begins with fructose-6-phosphate, an intermediate of glycolysis. nih.govfrontiersin.org This conversion is accomplished through four successive reactions catalyzed by three key enzymes. nih.govnih.gov

First, Glucosamine-6-phosphate synthase (GlmS) catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate (GlcN-6-P). frontiersin.org Next, Phosphoglucosamine mutase (GlmM) isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P). nih.gov The final two steps are carried out by the bifunctional enzyme GlmU . nih.govebi.ac.uk The C-terminal domain of GlmU first acts as a glucosamine-1-phosphate acetyltransferase, converting GlcN-1-P into N-acetylglucosamine-1-phosphate (GlcNAc-1-P). ebi.ac.uk Subsequently, the N-terminal domain of GlmU functions as an N-acetylglucosamine-1-phosphate uridyltransferase, reacting GlcNAc-1-P with UTP to yield the final product, UDP-GlcNAc. ebi.ac.ukresearchgate.net

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| GlmS | Glucosamine-6-phosphate synthesis | Fructose-6-phosphate | Glucosamine-6-phosphate |

| GlmM | Isomerization | Glucosamine-6-phosphate | Glucosamine-1-phosphate |

| GlmU (bifunctional) | Acetyltransfer | Glucosamine-1-phosphate | N-acetylglucosamine-1-phosphate |

| Uridyltransfer | N-acetylglucosamine-1-phosphate | UDP-N-acetylglucosamine (UDP-GlcNAc) |

The conversion of UDP-GlcNAc to UDP-MurNAc represents the first committed stage in the biosynthesis of the peptidoglycan polymer. oup.com This transformation is a two-step process catalyzed sequentially by the enzymes MurA and MurB. oup.comresearchgate.net

The enzyme MurA, formally known as UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the first step in the formation of UDP-MurNAc. patsnap.comnih.gov It facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. oup.comasm.orgresearchgate.net This reaction results in the formation of UDP-N-acetylglucosamine-enolpyruvate and the release of inorganic phosphate. oup.comfrontiersin.org Because this pathway is essential for bacterial growth and is absent in mammals, MurA is a significant target for antibacterial drugs. patsnap.comnih.gov

Conversion of UDP-GlcNAc to UDP-N-Acetyl-alpha-Muramic Acid (UDP-MurNAc)

MurA Enzyme Activity (UDP-N-acetylglucosamine enolpyruvyl transferase)

Catalytic Mechanism: Transfer of Phosphoenolpyruvate (PEP)

The catalytic reaction of MurA proceeds through an addition-elimination mechanism that involves the formation of a tetrahedral ketal intermediate. acs.orgnih.gov The reaction is initiated by the nucleophilic attack of the 3'-hydroxyl group of UDP-GlcNAc on the C2 atom of PEP. researchgate.net During catalysis, the MurA enzyme undergoes a conformational change from an "open," substrate-free state to a "closed," substrate-bound state. researchgate.net A key cysteine residue (Cys115 in Escherichia coli) located in a flexible loop of the active site is critical for the catalytic reaction. nih.govresearchgate.net This residue is thought to function as a general acid-base catalyst during the reaction cycle. nih.govresearchgate.net

Inhibition by Fosfomycin (B1673569)

Fosfomycin is a clinically used antibiotic that specifically targets and inhibits the MurA enzyme. nih.govnih.gov It acts as an analog of the natural substrate, phosphoenolpyruvate (PEP), and competitively inhibits the enzyme. frontiersin.orgnih.gov The inhibitory action of fosfomycin is achieved through the formation of a covalent, irreversible bond with the thiol group of the active site cysteine residue (Cys115 in E. coli). patsnap.comfrontiersin.orgnih.gov This covalent modification blocks the binding of PEP, thereby halting the synthesis of UDP-N-acetylglucosamine-enolpyruvate and interrupting the peptidoglycan biosynthetic pathway. frontiersin.orgnih.gov Bacterial resistance to fosfomycin can arise from mutations that alter this critical cysteine residue. nih.gov

| Compound | Role | Interaction with MurA |

|---|---|---|

| Phosphoenolpyruvate (PEP) | Natural Substrate | Binds non-covalently to the active site for transfer to UDP-GlcNAc. |

| Fosfomycin | Inhibitor (Antibiotic) | Binds covalently and irreversibly to the active site Cys115, blocking PEP binding. frontiersin.orgnih.gov |

The second and final step in the cytoplasmic synthesis of UDP-MurNAc is catalyzed by the MurB enzyme, also known as UDP-N-acetylenolpyruvoylglucosamine reductase. mdpi.comebi.ac.uk MurB is an oxidoreductase that catalyzes the stereospecific reduction of the enolpyruvyl group of UDP-GlcNAc-enolpyruvate (the product of the MurA reaction) to a D-lactyl moiety. oup.comnih.gov This reduction reaction utilizes NADPH as a cofactor. mdpi.comresearchgate.net The MurB enzyme itself contains a Flavin Adenine (B156593) Dinucleotide (FAD) cofactor, which is essential for its catalytic activity. mdpi.comnih.gov The product of this reaction is UDP-N-acetyl-alpha-muramic acid (UDP-MurNAc), the activated precursor ready for the subsequent addition of amino acids in the peptidoglycan synthesis pathway. oup.commdpi.com

Sequential Addition of Amino Acids to UDP-MurNAc (Mur Ligases)

The biosynthesis of the pentapeptide side chain of peptidoglycan is a critical cytoplasmic process in bacteria, essential for the construction of their cell wall. This sequential addition of amino acids to Uridine diphosphate-N-acetylmuramic acid (UDP-MurNAc) is catalyzed by a family of ATP-dependent enzymes known as Mur ligases. proteopedia.orgnih.govmdpi.com These enzymes, designated MurC, MurD, MurE, and MurF, are nonribosomal peptide ligases that meticulously build the peptide chain, which is ultimately cross-linked to provide the structural integrity of the peptidoglycan layer. mdpi.comnih.gov Each Mur ligase is highly specific for its amino acid and nucleotide substrate, ensuring the correct composition and stereochemistry of the pentapeptide. pnas.org The energy required for the formation of each peptide bond is derived from the hydrolysis of ATP. nih.govmdpi.com

The Mur ligase family of enzymes shares a common structural topology, typically consisting of three distinct domains: an N-terminal domain for binding the UDP-MurNAc substrate, a central ATP-binding domain, and a C-terminal domain that recognizes and binds the specific incoming amino acid. proteopedia.orgpnas.orgwikipedia.org This conserved architecture underscores a shared catalytic mechanism for peptide bond formation. mdpi.com Due to their essential role in bacterial survival and their absence in eukaryotes, the Mur ligases are considered attractive targets for the development of novel antibacterial agents. proteopedia.orgnih.govmdpi.com

MurC Ligase (UDP-N-acetylmuramate-L-alanine ligase)

MurC, systematically known as UDP-N-acetylmuramate:L-alanine ligase, catalyzes the first step in the formation of the peptide side chain. ebi.ac.ukwikipedia.org This essential cytoplasmic enzyme is responsible for the ATP-dependent ligation of L-alanine to the lactyl moiety of UDP-N-acetylmuramic acid (UDP-MurNAc). ebi.ac.uknih.govnih.gov The reaction yields UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala), ADP, and inorganic phosphate. wikipedia.org Mechanistic studies have shown that the reaction proceeds through an acyl-phosphate intermediate of UDP-MurNAc prior to the nucleophilic attack by L-alanine. ebi.ac.uk While highly specific for L-alanine, some studies have shown that MurC can accept L-serine and glycine (B1666218) as substrates, albeit with poor efficiency. nih.gov The essential nature of MurC for bacterial viability has been demonstrated in various species, including Escherichia coli. nih.gov

| Substrates | Enzyme | Products |

|---|---|---|

| UDP-N-acetylmuramic acid (UDP-MurNAc) | MurC (UDP-N-acetylmuramate-L-alanine ligase) | UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) |

| L-alanine | ADP | |

| ATP | Phosphate |

MurD Ligase (UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase)

Following the action of MurC, the MurD ligase, or UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase, catalyzes the addition of D-glutamate to the C-terminus of the L-alanine residue of UDP-MurNAc-L-Ala. wikipedia.orgnih.gov This reaction is also ATP-dependent and results in the formation of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, ADP, and inorganic phosphate. wikipedia.orgembopress.org The D-glutamate substrate is generated from L-glutamate by a glutamate (B1630785) racemase. nih.gov MurD is a cytoplasmic enzyme that, like other Mur ligases, is essential for bacterial growth. nih.govnih.gov The crystal structure of E. coli MurD has been solved, revealing a three-domain architecture that is characteristic of this enzyme family. nih.govembopress.org The structure has provided insights into the binding sites for both the UDP-sugar substrate and ATP, furthering the understanding of its catalytic mechanism. nih.govembopress.org

| Substrates | Enzyme | Products |

|---|---|---|

| UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) | MurD (UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase) | UDP-N-acetylmuramoyl-L-alanyl-D-glutamate |

| D-glutamate | ADP | |

| ATP | Phosphate |

MurE Ligase (UDP-N-acetylmuramoyl-tripeptide ligase)

The third amino acid of the peptidoglycan stem peptide is added by the MurE ligase, also known as UDP-N-acetylmuramoyl-L-alanyl-D-glutamate ligase. nih.govuniprot.org This enzyme catalyzes the ATP-dependent addition of a specific diamino acid to the γ-carboxyl group of the D-glutamate residue of UDP-MurNAc-L-alanyl-D-glutamate. nih.govnih.gov The identity of this third amino acid is a key differentiator in the peptidoglycan structure of various bacterial species. pnas.orgnih.gov

A significant variation in the substrate specificity of MurE exists between different bacteria. In most Gram-negative bacteria, as well as in mycobacteria and bacilli, MurE incorporates meso-diaminopimelic acid (m-DAP). uniprot.orgnih.govresearchgate.net In contrast, the MurE of most Gram-positive bacteria, such as Staphylococcus aureus, specifically adds L-lysine to the growing peptide chain. nih.govresearchgate.net

Structural studies of MurE from both m-DAP- and L-lysine-utilizing bacteria have elucidated the molecular basis for this specificity. In m-DAP-dependent enzymes like those from E. coli and Mycobacterium tuberculosis, a conserved sequence of amino acids forms a binding pocket that specifically recognizes and accommodates the structure of m-DAP. nih.gov Conversely, the crystal structure of S. aureus MurE in complex with its product revealed a different set of residues creating a binding pocket with charge characteristics that favor the binding of L-lysine. nih.gov Interestingly, the specificity for L-lysine in S. aureus MurE is not absolute based on the enzyme's active site alone; the relatively high cytoplasmic concentration of L-lysine compared to m-DAP also plays a crucial role in ensuring the correct amino acid is incorporated. nih.gov In some organisms, such as Thermotoga maritima, the MurE enzyme exhibits a broader specificity, being able to add both L- and D-lysine, and to a lesser extent, meso-diaminopimelic acid. uniprot.org

| Bacterial Group | Typical Amino Acid Substrate | Enzyme Product |

|---|---|---|

| Most Gram-negative bacteria (e.g., E. coli) | meso-diaminopimelic acid (m-DAP) | UDP-MurNAc-L-Ala-γ-D-Glu-m-DAP |

| Most Gram-positive bacteria (e.g., S. aureus) | L-lysine | UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys |

MurF Ligase (UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase)

The final cytoplasmic step in the synthesis of the peptidoglycan precursor is catalyzed by the MurF ligase, or UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase. nih.govuniprot.org This essential enzyme attaches the previously synthesized dipeptide, D-alanyl-D-alanine, to the C-terminus of the tripeptide nucleotide precursor (either UDP-MurNAc-L-Ala-γ-D-Glu-m-DAP or UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys). pnas.orgebi.ac.uk This ATP-dependent reaction completes the formation of the UDP-N-acetylmuramoyl-pentapeptide, also known as Park's nucleotide. pnas.orguniprot.org Like the other Mur ligases, MurF is a critical enzyme for bacterial cell wall biosynthesis and is a target for the development of new antibiotics. proteopedia.orgmdpi.com The structural and functional similarities among the MurC, D, E, and F ligases have led to the hypothesis that they may form a multi-enzyme complex within the cytoplasm to facilitate the efficient synthesis of the pentapeptide precursor. pnas.orgpnas.org

| Substrates | Enzyme | Products |

|---|---|---|

| UDP-N-acetylmuramoyl-tripeptide | MurF (UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase) | UDP-N-acetylmuramoyl-pentapeptide |

| D-alanyl-D-alanine | ADP | |

| ATP | Phosphate |

Peptidoglycan Recycling Pathways Involving N-Acetyl-alpha-Muramic Acid

Bacterial cells are not static structures; their peptidoglycan sacculus is a dynamic entity that is continuously remodeled during growth and division. uni-konstanz.de This process, known as turnover, involves the breakdown of the existing cell wall by autolysins, such as lytic transglycosylases, and the subsequent recycling of the resulting degradation products. uni-konstanz.denih.gov In bacteria like Escherichia coli, a significant portion of the cell wall is broken down each generation, and the components, including N-acetylmuramic acid (MurNAc) derivatives, are efficiently reutilized. nih.govasm.org This recycling is a crucial metabolic process that conserves cellular resources. nih.gov

The primary breakdown product of peptidoglycan by lytic transglycosylases is 1,6-anhydro-N-acetylmuramic acid (anhMurNAc), typically found in disaccharide-peptide units with N-acetylglucosamine (GlcNAc). uni-konstanz.de These muropeptides are transported from the periplasm into the cytoplasm by specific permeases, such as AmpG. Once inside the cytoplasm, the recycling pathway for anhMurNAc begins.

In E. coli, the recycling of anhMurNAc is a multi-step process. First, the enzyme anhydro-N-acetylmuramic acid kinase (AnmK) phosphorylates anhMurNAc to produce anhydro-N-acetylmuramic acid 6-phosphate. researchgate.net Subsequently, an etherase, MurQ, cleaves the D-lactyl ether bond of this phosphorylated intermediate, yielding N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and D-lactate. uni-konstanz.deresearchgate.net The GlcNAc-6-P can then enter the mainstream metabolic pathways for the de novo synthesis of peptidoglycan and lipopolysaccharide. nih.govresearchgate.net

An alternative "anabolic recycling" pathway exists in many Gram-negative bacteria that lack the MurQ etherase. researchgate.net In these organisms, such as Pseudomonas putida, a duo of enzymes, AmgK (anomeric kinase) and MurU (α-1-phosphate uridylyltransferase), directly convert salvaged MurNAc into UDP-MurNAc. nih.govacs.org This pathway bypasses several steps of de novo peptidoglycan precursor synthesis, providing a metabolic shortcut for cell wall construction. nih.govacs.org Some bacteria, like Tannerella forsythia, are auxotrophic for MurNAc and are entirely dependent on scavenging it from their environment through these recycling pathways. nih.govacs.org

The peptide portion of the recycled muropeptides is also reused. The murein peptide ligase (Mpl) attaches the salvaged tripeptide (L-Ala-γ-D-Glu-meso-DAP) directly to UDP-MurNAc, reintroducing it into the peptidoglycan synthesis pathway. nih.gov These intricate recycling pathways highlight the metabolic efficiency of bacteria in conserving the building blocks of their essential cell wall.

Turnover of Peptidoglycan and Generation of Fragments

The bacterial cell wall is not a static structure; it undergoes continuous remodeling during cell growth and division. This process, known as peptidoglycan turnover, involves the enzymatic cleavage of the existing peptidoglycan sacculus by autolysins. nih.gov In Gram-negative bacteria like Escherichia coli, it is estimated that as much as 40-50% of the peptidoglycan is broken down each generation. nih.govnih.gov This degradation releases soluble fragments called muropeptides into the periplasm. nih.gov

The primary turnover products are typically anhydromuropeptides, which are characterized by a 1,6-anhydro bond on the MurNAc residue. nih.gov These fragments are generated by the action of lytic transglycosylases. nih.gov The most abundant of these fragments is often N-acetylglucosaminyl-β-1,4-anhydro-N-acetylmuramyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelate-D-alanine. nih.gov These generated fragments can then be transported into the cytoplasm for recycling. nih.gov

Enzymes Involved in this compound Recycling

Once transported into the cytoplasm, the peptidoglycan fragments are further processed by a series of dedicated enzymes to salvage their components. The recycling of this compound is a key part of this process, ensuring the efficient reuse of this valuable monosaccharide. Two main pathways for MurNAc recycling have been identified in bacteria: a catabolic route and an anabolic route. researchgate.netasm.org The anabolic route, which leads to the direct resynthesis of the peptidoglycan precursor UDP-MurNAc, involves several key enzymes.

Anhydro-N-acetylmuramic acid kinase (AnmK) plays a crucial role in the initial step of recycling the anhydro-MurNAc residues generated during peptidoglycan turnover. uniprot.orguniprot.org This enzyme catalyzes the ATP-dependent phosphorylation of 1,6-anhydro-N-acetylmuramic acid (anhMurNAc). uniprot.orguniprot.org Concurrently with the phosphorylation at the C6 hydroxyl group, AnmK cleaves the 1,6-anhydro ring, generating N-acetylmuramic acid 6-phosphate (MurNAc-6P). uniprot.orguniprot.orgnih.gov This reaction is a committed step that channels the recycled sugar into the metabolic pathway for reuse. nih.gov

In the anabolic recycling pathway, particularly in organisms like Pseudomonas aeruginosa, N-acetylmuramate/N-acetylglucosamine kinase (AmgK) is responsible for the phosphorylation of N-acetylmuramic acid (MurNAc). nih.gov This enzyme utilizes ATP to phosphorylate MurNAc, yielding N-acetylmuramic acid alpha-1-phosphate (MurNAc-α-1P). asm.orgnih.gov AmgK can also phosphorylate N-acetylglucosamine (GlcNAc), linking the recycling of both key peptidoglycan sugars. nih.gov The product of the AmgK reaction with MurNAc, MurNAc-α-1P, is a substrate for the next enzyme in the pathway, MurU. asm.org

N-acetylmuramate alpha-1-phosphate uridylyltransferase (MurU) catalyzes the formation of UDP-N-acetylmuramic acid (UDP-MurNAc) from MurNAc-α-1P and UTP. nih.govuniprot.orgnih.gov UDP-MurNAc is a critical precursor for de novo peptidoglycan biosynthesis. nih.govnih.gov By generating this precursor from recycled components, the MurU-dependent pathway provides a shortcut that bypasses several steps of the de novo synthesis pathway. researchgate.netnih.gov This anabolic recycling route is significant as it can confer intrinsic resistance to antibiotics like fosfomycin, which target the de novo biosynthesis of UDP-MurNAc. asm.orgnih.gov

The enzyme MurNAc 6-phosphate phosphatase (MupP) is a key component of the anabolic recycling pathway in bacteria such as Pseudomonas putida. researchgate.netasm.orgnih.gov MupP specifically catalyzes the dephosphorylation of MurNAc 6-phosphate (MurNAc-6P) to produce N-acetylmuramic acid (MurNAc). nih.gov This step is crucial for connecting the product of the AnmK reaction (MurNAc-6P) with the substrate for the AmgK reaction (MurNAc) in this pathway. asm.org The identification of MupP completed the understanding of this anabolic recycling route. researchgate.netnih.gov

In an alternative, catabolic recycling pathway, as seen in Escherichia coli, N-acetylmuramic acid 6-phosphate is processed by a MurNAc 6-phosphate etherase (MurQ). asm.orgnih.gov This enzyme cleaves the D-lactyl ether bond of MurNAc 6-phosphate, generating N-acetylglucosamine 6-phosphate (GlcNAc-6P) and D-lactate. nih.govacs.org The GlcNAc-6P can then enter central metabolism or be used for the synthesis of other cellular components. nih.gov This etherase activity represents a distinct strategy for utilizing the recycled MurNAc, breaking it down into more fundamental metabolic intermediates rather than directly converting it back into a peptidoglycan precursor. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Recycling

| Enzyme | Abbreviation | Function | Pathway |

| Anhydro-N-acetylmuramic Acid Kinase | AnmK | Phosphorylates and opens the anhydro ring of anhMurNAc to form MurNAc-6P. | Both Anabolic and Catabolic Recycling |

| N-acetylmuramate/N-acetylglucosamine Kinase | AmgK | Phosphorylates MurNAc to MurNAc-α-1P. | Anabolic Recycling |

| N-acetylmuramate alpha-1-phosphate uridylyltransferase | MurU | Synthesizes UDP-MurNAc from MurNAc-α-1P and UTP. | Anabolic Recycling |

| MurNAc 6-phosphate phosphatase | MupP | Dephosphorylates MurNAc-6P to MurNAc. | Anabolic Recycling |

| MurNAc 6-phosphate etherase | MurQ | Cleaves the D-lactyl ether bond of MurNAc-6P to yield GlcNAc-6P and D-lactate. | Catabolic Recycling |

Immunological Recognition of N Acetyl Alpha Muramic Acid and Its Derivatives

N-Acetyl-alpha-Muramic Acid as a Pathogen-Associated Molecular Pattern (PAMP)

This compound, as a fundamental constituent of peptidoglycan (PGN), serves as a classic example of a Pathogen-Associated Molecular Pattern (PAMP). karger.comresearchgate.net PAMPs are conserved molecular structures unique to microorganisms that are recognized by the host's innate immune system through Pattern Recognition Receptors (PRRs). karger.comnih.govresearchgate.net Peptidoglycan is a polymer made of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, forming a mesh-like layer that encases bacteria. karger.comresearchgate.netfrontiersin.org This structure is essential for most bacteria, providing rigidity and protection. frontiersin.org The innate immune system identifies fragments of this bacterial cell wall, which often contain N-acetylmuramic acid, to detect an infection. karger.comnih.govbiorxiv.org

The recognition of these peptidoglycan fragments, including those containing this compound, triggers a cascade of signaling events within the host cell. This leads to the production of pro-inflammatory cytokines and other immune mediators designed to combat the invading pathogen. karger.com

Nucleotide-Binding Oligomerization Domain (NOD)-like Receptors (NLRs)

Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) are a family of intracellular PRRs that play a crucial role in detecting bacterial components in the cytoplasm. creative-diagnostics.comwikipedia.orgfrontiersin.org These receptors are essential for initiating an innate immune response to intracellular pathogens. creative-diagnostics.comwikipedia.org

NLRs are characterized by a conserved structure typically consisting of three domains: a central nucleotide-binding and oligomerization (NACHT or NOD) domain, a C-terminal leucine-rich repeat (LRR) domain responsible for ligand recognition, and a variable N-terminal effector domain, such as a caspase activation and recruitment domain (CARD) or a pyrin domain (PYD), which mediates downstream signaling. creative-diagnostics.comwikipedia.orgfrontiersin.org Upon recognition of their specific PAMP, NLRs undergo a conformational change, leading to oligomerization and the formation of a signaling platform known as an inflammasome or nodosome. frontiersin.org This complex then activates downstream signaling pathways, culminating in an inflammatory response. researchgate.net

There are 22 known NLRs in humans, and they are divided into subfamilies based on their N-terminal domains, including NLRA, NLRB, NLRC, and NLRP. frontiersin.org NOD1 and NOD2, members of the NLRC subfamily, are particularly important for recognizing peptidoglycan-derived structures containing this compound. creative-diagnostics.comfrontiersin.orgnih.gov

NOD1 is a cytosolic PRR that is broadly expressed in various cell types. frontiersin.org It plays a critical role in detecting specific peptidoglycan fragments primarily from Gram-negative bacteria, although it can also recognize components from certain Gram-positive bacteria like Bacillus subtilis and Listeria monocytogenes. nih.govinvivogen.comreactome.org

The primary ligand recognized by NOD1 is a dipeptide called gamma-D-glutamyl-meso-diaminopimelic acid (iE-DAP). nih.govinvivogen.comreactome.org This specific peptidoglycan motif is a signature component of the cell wall of most Gram-negative bacteria and certain Gram-positive bacteria. nih.govreactome.orgnih.gov Biochemical and functional studies have confirmed that iE-DAP is the minimal structure required for NOD1 activation. nih.govinvivogen.com The recognition of iE-DAP by NOD1 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of inflammatory cytokines. invivogen.comnih.gov

Table 1: NOD1 Ligand and its Characteristics

| Ligand Name | Abbreviation | Source | Receptor |

|---|

NOD2 is another crucial intracellular sensor of bacterial peptidoglycan. nih.govembopress.org Its expression is more restricted than NOD1, primarily found in myeloid cells, intestinal epithelial cells, and other specific cell types. frontiersin.org NOD2 has been extensively studied due to its strong association with inflammatory conditions, particularly Crohn's disease. embopress.org

NOD2 specifically recognizes muramyl dipeptide (MDP), a molecule composed of N-acetylmuramic acid linked to a dipeptide of L-alanine and D-isoglutamine. nih.govembopress.orgresearchgate.net MDP is a common and conserved component of the peptidoglycan of both Gram-positive and Gram-negative bacteria. nih.govacs.org The interaction between NOD2 and MDP is direct and has been shown to have a high affinity. acs.org This recognition is stereospecific, with the naturally occurring D-isomer of isoglutamine (B555469) being the more potent activator of the NOD2 pathway. acs.org

Table 2: NOD2 Ligand and its Characteristics

| Ligand Name | Abbreviation | Composition | Receptor |

|---|

In its inactive state, the leucine-rich repeat (LRR) domain of NOD2 is thought to fold back onto the central NACHT domain, maintaining an auto-inhibited conformation. nih.gov Upon binding of MDP to the LRR domain, NOD2 undergoes a conformational change. researchgate.netnih.gov This change allows for the oligomerization of NOD2 molecules through their NACHT domains. nih.gov

This oligomerization facilitates the recruitment of the serine/threonine kinase RIP2 (also known as RICK) via a homophilic interaction between the CARD domains of NOD2 and RIP2. researchgate.netnih.gov The formation of this NOD2-RIP2 signaling complex, or "nodosome," is a critical step in downstream signaling. The recruitment and subsequent polyubiquitination of RIP2 leads to the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways. rupress.org This ultimately results in the transcription of genes encoding pro-inflammatory cytokines and other immune effectors, orchestrating a response to the detected bacterial presence. researchgate.netrupress.org

NOD2 Recognition

Role of N-glycolylation in NOD2-mediated Immunity (e.g., N-glycolyl MDP vs. N-acetyl MDP)

The modification of the muramyl dipeptide (MDP) structure plays a significant role in its recognition by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). While N-acetyl MDP is the form found in the peptidoglycan of most bacteria, certain bacteria like Mycobacterium species and related Actinomycetes possess an enzyme, N-acetyl muramic acid hydroxylase (NamH), which converts the N-acetyl group to an N-glycolyl group. rupress.orgdeepdyve.comnih.govinvivogen.com This N-glycolylation has been shown to substantially enhance the molecule's immunogenic properties. rupress.orgnih.govinvivogen.com

Research demonstrates that N-glycolyl MDP is a more potent activator of NOD2-mediated immunity than its N-acetylated counterpart. rupress.orgdeepdyve.comnih.govuzh.ch Studies using mouse macrophages have revealed that N-glycolyl MDP is more effective at triggering the activation of key downstream signaling molecules, including RIP2 (receptor-interacting protein kinase 2), NF-κB (nuclear factor kappa-B), and c-Jun N-terminal kinase (JNK). rupress.orgnih.govnih.govuzh.ch For instance, N-glycolyl MDP was found to be approximately 30-fold more potent at inducing the polyubiquitination of RIP2 and 100-fold more potent at inducing the phosphorylation of IκBα, a critical step in NF-κB activation, compared to N-acetyl MDP. nih.gov Interestingly, while N-glycolyl MDP showed stronger activation of the JNK pathway, both forms of MDP induced comparable levels of p38 MAPK phosphorylation. nih.gov This enhanced signaling capacity translates to a more robust production of proinflammatory cytokines. nih.govresearchgate.net The increased NOD2-stimulating activity of N-glycolyl MDP is consistent with the long-observed, powerful immunogenic effects of the mycobacterial cell wall. rupress.orgnih.gov

Table 1: Comparative Potency of N-glycolyl MDP vs. N-acetyl MDP in Activating NOD2-Mediated Signaling Pathways

| Signaling Event | Relative Potency of N-glycolyl MDP vs. N-acetyl MDP | Source |

|---|---|---|

| RIP2 Polyubiquitination | ~30-fold more potent | nih.gov |

| Phospho-IκBα Induction | ~100-fold more potent | nih.gov |

| c-Jun N-terminal kinase (JNK) Activation | More potent (only N-glycolyl MDP induced detectable phospho-JNK) | nih.gov |

| p38 MAPK Activation | Similar potency | nih.gov |

| Proinflammatory Cytokine Secretion | More potent | nih.govresearchgate.net |

Impact of N-acetylation on MDP Binding to NOD2

The activation of the NOD2 signaling pathway is initiated by the direct physical interaction between MDP and the NOD2 protein. nih.govacs.orgnih.gov Biochemical studies have provided conclusive evidence that NOD2 directly binds to MDP with high affinity. nih.govacs.org The proposed site of this interaction is the leucine-rich repeat (LRR) domain at the C-terminus of the NOD2 protein. nih.govjci.org

Using surface plasmon resonance, the dissociation constant (K_D) for the binding of a biologically active isomer of N-acetyl MDP to purified human NOD2 was determined to be 51 ± 18 nM, indicating a strong and specific interaction. nih.govacs.org This direct binding is a prerequisite for the subsequent conformational changes in NOD2 that lead to downstream signaling. jci.orguni-muenchen.de The interaction is also pH-dependent, with maximal binding observed in a slightly acidic pH range of 5.0 to 6.5, suggesting that this binding event may occur within acidic cellular compartments like endosomes. nih.govacs.org Furthermore, this binding does not appear to require the presence of ATP/ADP. nih.govacs.org While N-glycolylation of MDP leads to a more potent activation of NOD2 signaling, the direct impact of the N-acetyl group itself is to facilitate this high-affinity binding that serves as the initial trigger for the innate immune response. rupress.orgnih.govacs.org

Table 2: Biochemical Binding Affinity of N-acetylated MDP to NOD2

| Interacting Molecules | Method | Measured Affinity (K_D) | Source |

|---|---|---|---|

| Human NOD2 and N-acetyl MDP | Surface Plasmon Resonance (SPR) | 51 ± 18 nM | nih.govacs.org |

Downstream Signaling Pathways

Upon direct binding of MDP, NOD2 undergoes a conformational change and oligomerization, initiating a cascade of intracellular signaling events that are crucial for mounting an inflammatory and antibacterial response. uni-muenchen.deuliege.be This cascade involves the recruitment and activation of a series of kinases and adaptor proteins, culminating in the activation of key transcription factors. nih.govmdpi.com

RIP2 Kinase Activation

The central adaptor protein and kinase recruited by activated NOD2 is the Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), also known as RICK. nih.govnih.govroyalsocietypublishing.org The interaction is mediated by a homotypic interaction between the caspase activation and recruitment domains (CARDs) present on both NOD2 and RIPK2. jci.orguliege.bebiologists.com Following its recruitment to NOD2, RIPK2 is activated, a process that critically involves its polyubiquitination. uzh.chuliege.beembopress.org Specifically, RIPK2 undergoes K63-linked polyubiquitination at lysine (B10760008) 209 (K209). uliege.beembopress.org This ubiquitination does not target the protein for degradation but rather serves as a scaffold, allowing for the assembly of a larger signaling complex, often referred to as a "nodosome," which is essential for propagating the signal to downstream pathways. plos.orgbiorxiv.org

NF-κB Activation

The activation of the transcription factor NF-κB is a hallmark of NOD2 signaling. uzh.chuliege.bebiologists.com The RIPK2-containing signaling complex recruits additional proteins, including the transforming growth factor-β-activated kinase 1 (TAK1) and the NF-κB essential modulator (NEMO), also known as IKKγ. uzh.chuni-muenchen.deembopress.org The ubiquitinated RIPK2 scaffold facilitates the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and NEMO. uzh.ch The activated IKK complex then phosphorylates the inhibitory IκB proteins. uzh.chresearchgate.net This phosphorylation marks IκB for degradation, releasing the NF-κB dimer (typically composed of p50 and p65 subunits), which is then free to translocate into the nucleus. researchgate.netpnas.org Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of proinflammatory and antimicrobial molecules. mdpi.compnas.org

MAPK Pathways (e.g., p38 MAPK, c-Jun N-terminal kinase)

In parallel to NF-κB activation, the NOD2-RIPK2 signaling axis also triggers the activation of mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.comzoores.ac.cn The TAK1 complex, recruited to RIPK2, is a key upstream activator of MAPKs. researchgate.netbmbreports.org The most prominently activated MAPK pathways in response to NOD2 stimulation are the p38 MAPK and the c-Jun N-terminal kinase (JNK) pathways. rupress.orgnih.govmdpi.com Activation of these kinases leads to the phosphorylation and activation of other transcription factors, such as activator protein-1 (AP-1), which cooperate with NF-κB to regulate the expression of immune response genes. researchgate.net As noted previously, N-glycolyl MDP is a more potent activator of JNK than N-acetyl MDP, while both forms appear to activate p38 MAPK to a similar extent. nih.gov

Proinflammatory Cytokine Secretion

The ultimate outcome of the activation of NF-κB and MAPK pathways is the synthesis and secretion of a variety of proinflammatory cytokines and chemokines. nih.govnih.gov These molecules are essential for recruiting and activating other immune cells to the site of infection and coordinating the host defense. Among the key cytokines produced following NOD2 stimulation are tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). rupress.orgresearchgate.netaai.org The production of these cytokines is directly dependent on the upstream signaling cascade, as demonstrated by the fact that N-glycolyl MDP, a more potent activator of RIP2 and NF-κB, also induces a greater secretion of these cytokines compared to N-acetyl MDP. rupress.orgnih.govresearchgate.net Other cytokines, such as IL-1β, can also be induced, often in synergy with signals from other pattern recognition receptors like Toll-like receptors (TLRs). nih.govaai.orgpnas.org

Immunomodulatory Properties of this compound Derivatives

This compound is a foundational component of peptidoglycan, the major structural element of bacterial cell walls. glycane.com Derivatives of this amino sugar, most notably muramyl dipeptide (MDP), are potent immunomodulators recognized by the innate immune system. nih.govresearchgate.net MDP, which consists of N-acetyl muramic acid linked to a dipeptide of L-Ala-D-isoGln, represents the minimal structural unit of peptidoglycan that retains this immunostimulatory activity. nih.govchemrxiv.org Its recognition by the cytoplasmic receptor NOD2 triggers a cascade of signaling events that profoundly influence the host's immune response. nih.govresearchgate.net

Derivatives of this compound, particularly Muramyl dipeptide (MDP), are renowned for their capacity to act as vaccine adjuvants. researchgate.netwalshmedicalmedia.com MDP was first identified as the active component in Freund's Complete Adjuvant (FCA) responsible for its powerful immunostimulating effects. nih.govresearchgate.net The primary mechanism of its adjuvant activity involves the stimulation of the innate immune system. walshmedicalmedia.com Upon recognition by the intracellular sensor NOD2, MDP activates signaling pathways, including NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8. walshmedicalmedia.comnih.gov This cytokine milieu enhances the subsequent adaptive immune response to the co-administered antigen.

The potent but sometimes adverse effects of early MDP-based adjuvants have driven the development of numerous synthetic derivatives. walshmedicalmedia.com These second-generation molecules are designed to improve pharmacological properties and reduce toxicity while retaining or even enhancing specific immune responses. nih.gov Modifications often involve altering the peptide chain or the sugar moiety of the parent molecule. nih.gov For instance, some derivatives have been developed to selectively induce Th1 or Th2 responses, allowing for more tailored vaccine formulations against specific pathogens like intracellular bacteria or parasites. walshmedicalmedia.com The replacement of the hydrophilic N-acetylmuramyl group with other moieties has led to a class of compounds known as desmuramyl peptides, which are also being explored for their adjuvant potential. researchgate.net

Beyond their role as specific vaccine adjuvants, derivatives of this compound can stimulate non-specific resistance to infections. chemrxiv.orgnih.gov This property enhances the host's ability to fend off a broad range of pathogens, including bacteria, viruses, and parasites, as well as tumors. chemrxiv.org

Detailed studies on 6-O-acyl derivatives of muramyl dipeptide have revealed a clear structure-activity relationship for this protective effect. The type of fatty acid attached to the 6-hydroxy group of the muramic acid moiety significantly influences the degree of non-specific resistance. Research using a mouse model of Escherichia coli infection demonstrated that acylation with straight-chain fatty acids enhanced protective activity, with the effect increasing with chain length up to 18 carbons. nih.gov In contrast, acylation with fatty acids that have an alpha-branched or an alpha-branched, beta-hydroxylated structure led to a decrease or complete loss of this protective activity. nih.gov

Table 1: Effect of 6-O-Acylation of Muramyl Dipeptide on Non-Specific Host Protection

| Acyl Group Characteristics | Effect on Protective Activity | Example Fatty Acids |

|---|---|---|

| Normal (Straight-Chain) Fatty Acid | Retention or Enhancement | Palmitic acid, Arachidic acid |

| Iso Fatty Acid | Retention or Enhancement | Not specified |

| α-Branched Fatty Acid | Decrease or Disappearance | Not specified |

| α-Branched, β-Hydroxylated Fatty Acid | Decrease or Disappearance | Natural Mycolic Acid |

This table summarizes findings on how different fatty acid structures attached to the muramic acid moiety of MDP influence its ability to stimulate non-specific resistance to infection, based on a study in mice. nih.gov

A study investigating the effects of Staphylococcus aureus cell wall components found that both muramic acid and N-acetyl-muramyl-alanyl-D-isoglutamine influenced the expression of these integrins on human monocytes and lymphocytes. nih.gov Specifically, incubation with these bacterial components led to an increased expression of CD11a/CD18 on lymphocytes. nih.gov On monocytes, the bacterial derivatives induced a dose-dependent increase in the expression of CD11b/CD18. nih.gov This upregulation of adhesion molecules is a key step in activating leukocytes, preparing them to adhere to endothelial cells and migrate to sites of infection.

Table 2: Modulation of Adhesion Molecule Expression by Muramic Acid Derivatives

| Cell Type | Adhesion Molecule | Effect of Incubation with Muramic Acid Derivatives |

|---|---|---|

| Lymphocytes | CD11a/CD18 | Increased Expression |

| Monocytes | CD11b/CD18 | Dose-Dependent Increased Expression |

This table outlines the observed changes in the expression of specific cell-surface adhesion molecules on human immune cells after exposure to N-acetyl-muramyl-alanyl-D-isoglutamine and muramic acid. nih.gov

Role in Host Susceptibility to Diseases

The recognition of this compound derivatives via the NOD2 pathway is crucial for maintaining immune homeostasis. Genetic mutations that alter the function of the NOD2 protein are strongly associated with a predisposition to certain chronic inflammatory diseases. ucl.ac.ukembopress.org These mutations can either impair or constitutively activate the receptor, leading to distinct pathological outcomes.

Crohn's disease is a chronic inflammatory bowel disease thought to result from an inappropriate immune reaction to intestinal microflora. ucl.ac.uk A significant genetic risk factor for developing the disease is the presence of mutations in the NOD2 gene (also known as CARD15). ucl.ac.ukembopress.org NOD2 functions as an intracellular sensor for muramyl dipeptide (MDP). embopress.orgacs.org

The most common mutations associated with Crohn's disease, such as R702W, G908R, and the frameshift mutation L1007fsinsC, are located in or near the leucine-rich repeat (LRR) domain of the NOD2 protein, which is responsible for ligand recognition. embopress.org These mutations typically result in a "loss-of-function" phenotype. njmonline.nl This means the mutated NOD2 protein is deficient in its ability to recognize MDP and initiate a proper downstream signaling cascade. embopress.orgnjmonline.nl The impaired sensing of bacterial peptidoglycan is hypothesized to lead to a defective initial immune response, allowing for bacterial overgrowth or persistence, which in turn fuels a chronic and dysregulated inflammatory response in the gut. ucl.ac.uk

In stark contrast to the loss-of-function mutations seen in Crohn's disease, Blau syndrome is a rare, autosomal dominant autoinflammatory disorder caused by "gain-of-function" mutations in the NOD2 gene. embopress.orgnih.gov This systemic granulomatous disease is characterized by arthritis, dermatitis, and uveitis. nih.gov

The mutations associated with Blau syndrome, such as the common R334Q variant, are located in the nucleotide-binding domain (NOD) of the protein. nih.govnih.gov These mutations lead to a constitutively active NOD2 protein that signals continuously, even in the absence of its bacterial ligand, MDP. nih.govresearchgate.net This ligand-independent signaling results in chronic, systemic inflammation driven by the overproduction of inflammatory cytokines. Studies using a knock-in mouse model carrying a Blau syndrome-associated mutation confirmed that while the mutation causes autoinflammation, the cells from these mice paradoxically showed reduced cytokine production in direct response to MDP stimulation, highlighting the complex consequences of these specific genetic alterations. nih.gov

Table 3: Overview of NOD2 Mutations in Inflammatory Diseases

| Disease | Associated NOD2 Mutations | Location of Mutations | Functional Consequence |

|---|---|---|---|

| Crohn's Disease | R702W, G908R, L1007fsinsC | Leucine-Rich Repeat (LRR) Domain | Loss-of-function; impaired recognition of MDP. embopress.orgnjmonline.nl |

| Blau Syndrome | R334Q | Nucleotide-Binding Domain (NOD) | Gain-of-function; constitutive, ligand-independent activation. nih.govnih.gov |

This table contrasts the genetic basis of two diseases linked to NOD2, showing how different mutations in the same gene can lead to distinct functional outcomes and pathologies.

N Acetyl Alpha Muramic Acid As a Target for Antimicrobial Strategies

Peptidoglycan Biosynthesis Enzymes as Drug Targets

The enzymes responsible for the cytoplasmic steps of peptidoglycan precursor synthesis, particularly those that build upon the MurNAc scaffold, represent prime targets for antimicrobial intervention. researchgate.netnih.gov Their essentiality for bacterial survival, coupled with the absence of homologs in humans, makes them highly attractive for selective drug design. researchgate.netmdpi.com

MurA as a Target

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in MurNAc biosynthesis. researchgate.net This crucial role makes it a significant target for antibiotic development. nih.gov The well-known antibiotic fosfomycin (B1673569) exerts its effect by covalently binding to a cysteine residue in the active site of MurA, thereby inhibiting it. frontiersin.org However, the emergence of resistance to fosfomycin has spurred the search for novel MurA inhibitors. frontiersin.org

Recent research has identified several promising non-covalent inhibitors of MurA. These compounds exhibit potent inhibitory activity, often with lower IC50 values than fosfomycin, indicating a strong potential for future antibiotic development.

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| RWJ-3981 | E. coli | 0.9 | nih.gov |

| RWJ-110192 | E. coli | 0.2 | nih.gov |

| RWJ-140998 | E. coli | 0.4 | nih.gov |

| Dehydroabietic acid derivatives (1-6) | E. coli & S. aureus | 1.1 - 25.1 | nih.gov |

| Benzothioxalone derivatives | S. aureus | 0.25 - 0.51 | frontiersin.org |

Mur Ligases (MurC, MurD, MurE, MurF) as Targets

Following the synthesis of UDP-MurNAc, a series of four ATP-dependent enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) are responsible for the sequential addition of amino acids to form the pentapeptide side chain. proteopedia.orgwikipedia.org This peptide chain is essential for the cross-linking of peptidoglycan strands, which provides structural integrity to the bacterial cell wall. The Mur ligases are considered excellent targets for novel antibiotics because they are essential for bacterial viability and have no human counterparts. mdpi.comnih.gov

The catalytic process is initiated by the binding of ATP, followed by the UDP-sugar substrate. mdpi.com The enzyme then catalyzes the formation of an acyl-phosphate intermediate, which is subsequently attacked by the amino group of the incoming amino acid, forming a peptide bond. mdpi.com This shared mechanism and the high degree of conservation in the ATP-binding site make these enzymes attractive targets for the development of broad-spectrum or multi-targeted inhibitors. nih.gov

The structural and mechanistic similarities among the Mur ligases have prompted the development of inhibitors that can target multiple enzymes in the pathway simultaneously. nih.gov This multi-targeted approach is a promising strategy to combat the development of antibiotic resistance, as bacteria would need to acquire multiple mutations to overcome the drug's effect. nih.gov

Several classes of multi-targeted inhibitors have been identified, including compounds that target the ATP-binding site and others that mimic the transition state of the enzymatic reaction. researchgate.nettandfonline.com

| Compound | Targeted Mur Ligases | IC50 (µM) | Reference |

|---|---|---|---|

| Aza-stilbene derivative 1 | MurC, MurD, MurE, MurF | 32 - 368 | nih.gov |

| Compound 75 (Dicarboxylic acid derivative) | MurC, MurD, MurE, MurF | 41, 60, 93, 89 | nih.gov |

| Compound 76 (Phosphonic acid derivative) | MurC, MurD, MurE, MurF | 26, 530, 160, 150 | nih.gov |

| Naphthyl-type tetronic acid (Compound 78) | MurA, MurB, MurC, MurD, MurE, MurF | ~20 for each | mdpi.com |

| 2-thioxothiazolidin-4-one derivative (Compound 9) | MurD, MurE (E. coli & S. aureus) | 6.4 - 180 | nih.govacs.org |

Impact of N-Acetyl-alpha-Muramic Acid Recycling on Antibiotic Resistance

Bacteria possess a sophisticated system for recycling components of their cell wall during growth and division. This process, while essential for bacterial physiology, can also play a significant role in antibiotic resistance. mdpi.com The recycling of MurNAc and its associated peptide fragments can trigger signaling pathways that lead to the expression of resistance genes. iucr.org

A key mechanism of resistance, particularly against β-lactam antibiotics, involves the induction of AmpC β-lactamase. nih.gov During cell wall turnover or in the presence of β-lactams, fragments of peptidoglycan containing MurNAc are released into the periplasm. These fragments are transported into the cytoplasm by the permease AmpG. Inside the cell, the N-acetylglucosamine (GlcNAc) sugar is removed by the enzyme NagZ, and the peptide side chain is cleaved by the amidase AmpD. nih.gov The resulting anhydro-MurNAc-peptides act as signaling molecules that bind to the transcriptional regulator AmpR, leading to the increased expression of the ampC gene and subsequent production of β-lactamase, which degrades β-lactam antibiotics. nih.gov Therefore, understanding and potentially inhibiting the MurNAc recycling pathway could offer a novel strategy to circumvent this form of antibiotic resistance.

Research Methodologies and Tools Involving N Acetyl Alpha Muramic Acid

Analytical Techniques for N-Acetyl-alpha-Muramic Acid Detection

The detection and quantification of this compound and its derivatives from complex biological samples are crucial for studying bacterial cell wall metabolism. Several powerful analytical techniques are employed for this purpose.

High-Pressure Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. In the context of NAM, HPLC is often used to analyze the composition of bacterial cell walls after hydrolysis. mdpi.com For instance, hydrophilic interaction liquid chromatography (HILIC), a variant of HPLC, is particularly suited for separating polar compounds like NAM and N-acetylglucosamine (NAG). mdpi.com

HPLC methods are frequently coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and specificity. nih.govnih.gov This combination allows for the precise determination of peptidoglycan components in bacterial cell extracts. nih.govbio-protocol.orgbio-protocol.org Researchers have developed detailed HPLC-MS protocols to quantify key metabolites in the peptidoglycan recycling pathway, such as N-acetylmuramic acid-6-phosphate (MurNAc-6P). nih.govbio-protocol.orgbio-protocol.org

Table 2: HPLC Parameters for MurNAc-6P Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Pre-equilibrated with Buffer A | nih.govbio-protocol.org |

| Buffer A | 0.1% formic acid, 0.05% ammonium (B1175870) formate | nih.govbio-protocol.org |

| Buffer B | 100% acetonitrile | nih.gov |

| Gradient | 45-minute linear gradient | nih.gov |

| Flow Rate | 0.2 ml/min | nih.gov |

| Detection | UV at 202 nm and Mass Spectrometry (negative ion mode) | nih.gov |

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound. It is used to confirm the identity of NAM and its derivatives by providing precise mass-to-charge ratio information. researchgate.net In metabolic labeling studies, MS is the definitive method to confirm that bioorthogonal NAM probes have been successfully incorporated into the bacterial peptidoglycan. nih.govnih.gov

After enzymatic digestion of the bacterial cell wall (e.g., with lysozyme), the resulting peptidoglycan fragments (muropeptides) are analyzed by MS. acs.orgnih.gov The presence of muropeptides containing the mass of the modified NAM probe provides direct evidence of its incorporation. acs.orgnih.gov High-resolution mass spectrometry can further provide detailed structural information about the modified peptidoglycan fragments. nih.govnih.gov This analytical confirmation is critical to validate the results obtained from fluorescence microscopy and other visualization techniques. nih.gov

Colorimetric Methods

Colorimetric methods offer a foundational approach for the quantification of this compound, typically as part of the broader analysis of N-acetylamino sugars. These assays are often based on the reactions of the acetylated amino sugar to produce a colored product, the intensity of which is proportional to its concentration.

One established colorimetric assay is the Morgan-Elson reaction. In this method, N-acetylamino sugars are heated in a dilute alkali solution, leading to the formation of an oxazole (B20620) derivative. This intermediate then reacts with p-dimethylaminobenzaldehyde in an acidic environment to produce a reddish-purple chromogen that can be quantified spectrophotometrically. nih.gov A modification of this general method for N-acetylamino sugars involves the use of a concentrated borate (B1201080) buffer instead of a carbonate buffer. This adaptation has been shown to increase the color yield approximately twofold and shorten the time required for full color development from several hours to about 20 minutes at 36-38°C. proquest.com This modified method also demonstrates enhanced specificity and is less susceptible to interference from other substances like sugars, amino acids, or magnesium ions. proquest.com The absorbance maximum for the resulting chromogen is typically observed around 585 nm. proquest.com

It is important to note that while sensitive, these colorimetric methods can exhibit non-specificity. For instance, assays designed for N-acetyl-D-glucosamine have been found to recognize soluble N-acetyl-D-glucosamine oligomers in addition to the monomeric form, a factor that must be considered when interpreting results from complex biological samples. nih.gov In a direct comparison of methods for detecting muramic acid in biological tissues, a colorimetric assay for lactate (B86563) released from muramic acid yielded higher concentration measurements than a more specific enzymatic assay for D-lactate. asm.org

Key Features of a Modified Colorimetric Method for N-Acetylamino Sugars:

| Parameter | Description | Reference |

|---|---|---|

| Reagent | p-Dimethylaminobenzaldehyde (DMAB) | proquest.com |

| Buffer | 0.8 M Potassium Tetraborate (pH 9.1) | proquest.com |

| Key Advantage | ~2-fold increase in color yield compared to original methods. | proquest.com |

| Development Time | 20 minutes at 36-38°C | proquest.com |

| Interference | Reduced interference from sugars, amino acids, and magnesium ions. | proquest.com |

| Wavelength of Max. Absorption | 585 nm | proquest.com |

Enzymatic Methods (e.g., D-lactic acid dehydrogenase)

Enzymatic methods provide a more specific approach for the quantification of this compound by targeting a unique component of its structure: the D-lactyl ether group at the C-3 position. This compound is the ether of glucosamine (B1671600) and D-lactic acid. wikipedia.org This D-lactate moiety can be liberated through alkaline hydrolysis.

The released D-lactate can then be specifically quantified using the enzyme D-lactic acid dehydrogenase (D-LDH). asm.org D-LDH catalyzes the oxidation of D-lactate to pyruvate (B1213749), with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. megazyme.com The amount of NADH produced is stoichiometric to the amount of D-lactate, and therefore to the initial amount of this compound in the sample. The increase in NADH can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm. megazyme.commegazyme.com

To drive the reaction equilibrium towards pyruvate formation, which is otherwise unfavorable, the assay is often coupled with a subsequent enzymatic reaction that consumes pyruvate. megazyme.com For example, glutamate-pyruvate transaminase can be used in the presence of D-glutamate to convert pyruvate to D-alanine. megazyme.com This "trapping" of the pyruvate product ensures the complete oxidation of D-lactate. megazyme.com

This enzymatic approach has been successfully applied to detect and quantify muramic acid in complex biological samples, such as extracts from human spleen tissue, demonstrating its utility in confirming the presence of bacterial peptidoglycan. asm.org The high specificity of D-LDH for D-lactate makes this method a robust tool for distinguishing muramic acid-derived lactate from the more common L-lactate found in mammalian systems. nih.gov

Principle of the D-Lactic Acid Dehydrogenase Coupled Assay:

| Step | Reaction | Enzyme | Monitored Product | Reference |

|---|---|---|---|---|

| 1 | D-Lactate + NAD+ ⇌ Pyruvate + NADH + H+ | D-Lactate Dehydrogenase (D-LDH) | NADH | megazyme.com |

| 2 (Optional "Trapping") | Pyruvate + D-Glutamate ⇌ D-Alanine + 2-Oxoglutarate | D-Glutamate-Pyruvate Transaminase (D-GPT) | - | megazyme.com |

Imaging Techniques

Advanced imaging techniques are instrumental in visualizing the location and dynamics of this compound within the context of its macromolecular assembly, the peptidoglycan, in bacterial cells.

Super-resolution Microscopy

Super-resolution microscopy overcomes the diffraction limit of conventional light microscopy, enabling the visualization of bacterial cell wall architecture at the nanoscale. springernature.com Techniques such as three-dimensional structured illumination microscopy (3D-SIM) and stochastic optical reconstruction microscopy (STORM) have been applied to study the dynamics of peptidoglycan assembly and organization. nih.govpasteur.fracs.org

These methods often rely on labeling the peptidoglycan with fluorescent probes. One common strategy involves the use of fluorescent D-amino acids (FDAAs), which are incorporated into the peptidoglycan structure during cell wall synthesis. springernature.comacs.org By visualizing the localization of these fluorescent probes, researchers can map out the sites of active peptidoglycan synthesis and reveal intricate architectural details. For example, studies in ovococcal bacteria have used super-resolution microscopy to show a unique peptidoglycan architecture with a preferential orientation of the glycan network, which was not observed in other model organisms. nih.govpasteur.fr Combining super-resolution optical microscopy with atomic force microscopy (AFM) allows for the correlation of molecular synthesis with the physical architecture of the cell wall, providing unprecedented insight into how peptidoglycan synthesis governs bacterial shape, growth, and division. acs.org

Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive nuclear medicine imaging technique used to visualize and quantify metabolic processes in vivo. In the context of this compound, PET is employed to image bacterial infections by targeting the unique peptidoglycan biosynthesis pathway. nih.govacs.org Since peptidoglycan is essential for most bacteria and absent in mammalian cells, it serves as a highly specific target. acs.org

The strategy involves radiolabeling precursors of peptidoglycan synthesis, such as D-amino acids, with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.govproquest.com These radiolabeled molecules are taken up by bacteria and incorporated into their cell walls. The accumulation of the radiotracer at the site of infection can then be detected by a PET scanner, providing a three-dimensional image of the infection. nih.gov

Researchers have developed and tested various PET tracers, including ¹⁸F-labeled D-alanine analogues, to specifically image both Gram-positive and Gram-negative bacteria. proquest.comnih.gov This approach allows for the differentiation of bacterial infection from sterile inflammation, a significant challenge for conventional imaging modalities. nih.gov The development of these peptidoglycan-targeting radiotracers represents a promising frontier for the specific and sensitive diagnosis of bacterial infections. nih.govacs.org

Imaging Techniques for Studying this compound in Peptidoglycan:

| Technique | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| Super-resolution Microscopy (e.g., SIM, STORM) | Overcomes the diffraction limit of light to achieve nanoscale resolution. | Visualizing the architecture and dynamic assembly of peptidoglycan in bacterial cell walls. | nih.govacs.org |

| Positron Emission Tomography (PET) | Detects gamma rays emitted indirectly by a positron-emitting radiotracer. | In vivo imaging of bacterial infections by targeting peptidoglycan synthesis with radiolabeled precursors. | nih.govnih.gov |

Future Directions and Emerging Research Areas

Development of Novel Antibacterial Agents Targeting N-Acetyl-alpha-Muramic Acid Pathways

The enzymes involved in the cytoplasmic synthesis of peptidoglycan precursors, particularly the Mur ligase family (MurA-F), are prime targets for the development of new antibacterial drugs. These enzymes are essential for bacterial survival and are absent in humans, offering a high degree of selectivity.

The MurA enzyme, which catalyzes the first committed step in peptidoglycan biosynthesis, has been a significant focus of inhibitor research. While fosfomycin (B1673569) is a known MurA inhibitor, its efficacy is challenged by emerging resistance. bionity.com Consequently, research has intensified to discover novel, non-fosfomycin inhibitors. High-throughput screening has identified several promising compounds, including the cyclic disulfide RWJ-3981, the purine analog RWJ-140998, and the pyrazolopyrimidine RWJ-110192, all of which exhibit potent inhibition of E. coli MurA with IC50 values lower than that of fosfomycin. asm.orgnih.gov Natural products are also a valuable source of new inhibitors, with certain diterpenes from Lepechinia meyenii demonstrating significant inhibitory activity against MurA from both E. coli and S. aureus. mdpi.com Furthermore, computational and experimental approaches have identified existing drugs, such as the anthelmintic albendazole and the anti-inflammatory diflunisal, as potential MurA inhibitors. researchgate.netnih.gov

The MurB enzyme, responsible for the reduction of UDP-N-acetylenolpyruvoylglucosamine, is another attractive target. Novel inhibitors with distinct scaffolds have been developed, including 4-thiazolidinone and 3,5-dioxopyrazolidine derivatives, which show activity against MurB from both Gram-positive and Gram-negative bacteria. nih.govnih.gov

The MurC-F ligases, which sequentially add amino acids to the UDP-NAM precursor, share structural similarities that can be exploited for the design of multi-target inhibitors. nih.gov Azastilbene derivatives have shown promise as inhibitors of multiple Mur ligases. researchgate.netnih.gov A naphthyl-type tetronic acid compound has been identified as a multi-inhibitor targeting all four Mur ligases (MurC-F) as well as MurA and MurB, with IC50 values in the low micromolar range. nih.govmdpi.com Flavonoids such as quercitrin, myricetin, and (–)-epicatechin have also been identified as inhibitors of MurF. nih.gov

| Compound/Class | Target Enzyme(s) | Key Research Findings | Reported IC50/MIC Values |

|---|---|---|---|

| RWJ-3981, RWJ-140998, RWJ-110192 | MurA | Identified through high-throughput screening; non-covalent inhibitors. asm.orgnih.gov | IC50: 0.2-0.9 µM for E. coli MurA. asm.org |

| Diterpenes from Lepechinia meyenii | MurA | Natural products with potent MurA inhibition. mdpi.com | IC50: 1.1-25.1 µM for E. coli and S. aureus MurA. mdpi.com |

| Albendazole, Diflunisal | MurA | FDA-approved drugs identified as MurA inhibitors through virtual screening. nih.gov | MIC: 0.0625 mg/mL for E. coli. nih.gov |

| 4-Thiazolidinones | MurB | Designed as diphosphate surrogates of the natural substrate. nih.gov | IC50: 7-28 µM for E. coli MurB. nih.gov |

| Azastilbene derivatives | MurC, MurD, MurE, MurF | Act as multi-target inhibitors of Mur ligases. researchgate.netnih.gov | Variable, with some compounds showing significant inhibition at 100 µM. researchgate.net |

| (–)-Epicatechin | MurF | A flavonoid identified as a MurF inhibitor. nih.gov | IC50: 92 µM for E. coli MurF. nih.gov |

Advanced Imaging of Bacterial Infections using this compound Probes

The unique presence of NAM in bacterial peptidoglycan makes it an ideal target for the development of specific imaging agents for bacterial infections. This approach allows for the direct visualization of bacterial presence and metabolic activity, offering a significant advantage over conventional imaging techniques that often rely on detecting the host's inflammatory response.

Metabolic labeling using NAM analogs functionalized with bioorthogonal handles, such as azides or alkynes, has emerged as a powerful tool. These probes are incorporated into the bacterial cell wall through the cell's own biosynthetic and recycling pathways. Current time information in Toronto, CA. Subsequent "click" chemistry reactions with fluorescent reporters enable the visualization of bacterial cells with high resolution. Current time information in Toronto, CA. This technique has been successfully applied to both Gram-positive and Gram-negative bacteria, providing insights into cell wall architecture and biosynthesis. nih.gov

For in vivo applications, positron emission tomography (PET) offers a non-invasive imaging modality with high sensitivity. Researchers have developed NAM-derived PET radiotracers labeled with fluorine-18 (B77423), a radionuclide with a longer half-life suitable for clinical applications. researchgate.netnih.govnih.gov The diastereomers (S)-[¹⁸F]FMA and (R)-[¹⁸F]FMA have shown robust accumulation in various human pathogens, including Staphylococcus aureus and E. coli, both in vitro and in murine models of infection. nih.govacs.org These probes demonstrated specific uptake in infected tissues compared to sites of sterile inflammation, highlighting their potential for accurate diagnosis of bacterial infections. nih.gov

| Probe | Imaging Modality | Target Bacteria | Key Research Findings |

|---|---|---|---|

| Azide/Alkyne-functionalized NAM | Fluorescence Microscopy | Gram-positive and Gram-negative bacteria | Enables metabolic labeling and high-resolution imaging of bacterial cell walls via click chemistry. nih.govCurrent time information in Toronto, CA. |

| (S)-[¹⁸F]FMA | PET | E. coli, S. aureus, S. epidermidis | Showed significantly higher uptake in E. coli compared to (R)-[¹⁸F]FMA in vitro. Successfully detected bacterial infection in a murine myositis model. nih.govacs.org |

| (R)-[¹⁸F]FMA | PET | S. aureus, E. coli, S. epidermidis | Demonstrated slightly higher uptake in S. aureus compared to (S)-[¹⁸F]FMA in vitro. Effectively visualized bacterial infection in vivo. nih.govacs.org |

Elucidating Mechanisms of Immune Recognition and Modulation by this compound Derivatives

Fragments of peptidoglycan containing NAM are potent modulators of the innate immune system. These muramyl peptides are recognized by pattern recognition receptors (PRRs), leading to the activation of downstream signaling pathways and the production of inflammatory mediators. A deeper understanding of these interactions is crucial for developing novel immunomodulatory therapies.

The most well-characterized muramyl peptide is N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP), which is recognized by the intracellular PRR, NOD2. nih.gov This interaction triggers a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines. nih.gov Research has expanded to investigate a variety of synthetic and naturally derived NAM-containing fragments to dissect the structural requirements for immune activation.

Studies have shown that disaccharide fragments, such as N-acetylglucosaminyl-N-acetylmuramyl dipeptide (GMDP), can also stimulate the immune system. nih.gov Interestingly, the length and composition of the peptide chain attached to NAM, as well as the presence of the adjacent N-acetylglucosamine (NAG) residue, can significantly influence the nature and magnitude of the immune response. For example, N-acetylglucosamine-N-acetylmuramic acid tripeptide (GMTP) has been shown to be a potent activator of gene transcription in macrophages, an effect not observed with the corresponding monosaccharide tripeptide, highlighting the importance of the disaccharide structure. acs.org

Furthermore, modifications to the muramyl peptide structure can lead to distinct immunomodulatory profiles. For instance, desmuramylpeptides, which lack the N-acetylmuramic acid moiety but retain a mimetic structure, can act as potent NOD2 agonists with unique activities, such as promoting anti-inflammatory responses or enhancing antigen presentation by dendritic cells. acs.org This research opens avenues for the rational design of NAM-based molecules with tailored immunomodulatory properties for use as vaccine adjuvants or therapeutics for inflammatory diseases.

| NAM Derivative | Key Structural Feature | Primary Immune Receptor | Observed Immunomodulatory Effect |

|---|---|---|---|

| Muramyl Dipeptide (MDP) | Monosaccharide dipeptide | NOD2 | Potent activator of NF-κB and pro-inflammatory cytokine production. nih.gov |

| Glucosaminylmuramyl Dipeptide (GMDP) | Disaccharide dipeptide | NOD2 | Inhibits intracellular growth of mycobacteria in vitro. nih.gov |

| N-acetylglucosamine-N-acetylmuramic acid tripeptide (GMTP) | Disaccharide tripeptide | Not fully elucidated | Induces robust gene transcription activation in macrophages. acs.org |

| Desmuramylpeptides | Lacks NAM but contains a mimetic | NOD2 | Can exhibit diverse activities, including enhanced antigen presentation and promotion of anti-inflammatory monocyte phenotypes. acs.org |

Understanding this compound's Role in Bacterial Cell Wall Variability and Adaptivity

Bacteria have evolved sophisticated mechanisms to modify their peptidoglycan structure in response to environmental cues and threats, such as antibiotics and host immune defenses. Modifications to the NAM residue are a key strategy for bacterial adaptation and survival.

One of the most common modifications is the O-acetylation of the C-6 hydroxyl group of NAM. This modification is catalyzed by O-acetyltransferases, such as OatA in Gram-positive bacteria and PatA/B in Gram-negative bacteria. nih.gov O-acetylation of NAM sterically hinders the binding of lysozyme, a crucial component of the innate immune system that hydrolyzes the glycosidic bond between NAM and NAG. benthamdirect.com This modification confers resistance to lysozyme and is observed in numerous pathogenic bacteria, including Staphylococcus aureus and Neisseria gonorrhoeae. benthamdirect.com

Another significant modification is the N-deacetylation of NAM or NAG, which results in the presence of muramic acid or glucosamine (B1671600) residues in the peptidoglycan backbone. nih.gov This alteration also contributes to lysozyme resistance, as the acetyl group is a key recognition element for the enzyme. nih.gov N-deacetylation has been observed in pathogens such as Streptococcus pneumoniae and Bacillus anthracis. benthamdirect.com

These modifications are not static but are dynamically regulated in response to environmental conditions, allowing bacteria to adapt to different niches within the host. Understanding the enzymes responsible for these modifications and the regulatory networks that control their expression is a critical area of research. Targeting these modification pathways could represent a novel strategy to weaken bacterial defenses and re-sensitize them to host immune clearance mechanisms or existing antibiotics.

| Modification | Enzyme(s) | Bacterial Species (Examples) | Functional Consequence |

|---|---|---|---|

| O-acetylation of NAM | OatA (Gram-positive), PatA/B (Gram-negative) | Staphylococcus aureus, Neisseria gonorrhoeae | Resistance to lysozyme. nih.govbenthamdirect.com |